molecular formula C5H9IO B13447090 rac-(1R,2R)-2-iodocyclopentan-1-ol

rac-(1R,2R)-2-iodocyclopentan-1-ol

Katalognummer: B13447090
Molekulargewicht: 212.03 g/mol
InChI-Schlüssel: TVKJMPYMACHDDR-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-iodocyclopentan-1-ol is a chiral compound with the molecular formula C5H9IO. It is an iodinated cyclopentanol derivative, which means it contains an iodine atom attached to a cyclopentane ring with a hydroxyl group (-OH) at the first carbon position. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (1R,2R) and (1S,2S).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol derivatives. One common method is the reaction of cyclopentanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which is then converted to the desired iodocyclopentanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a cyclopentanol derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 2-iodocyclopentanone or 2-iodocyclopentanal.

    Reduction: Formation of cyclopentanol.

    Substitution: Formation of various substituted cyclopentanol derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of iodinated contrast agents for medical imaging.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-iodocyclopentan-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s iodine atom can be used for radiolabeling, allowing it to be tracked in imaging studies. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,2R)-2-iodocyclopentan-1-ol can be compared with other iodinated cyclopentanol derivatives, such as:

    rac-(1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.

    rac-(1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    rac-(1R,2R)-2-fluorocyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a more effective leaving group in substitution reactions, and its radiolabeling potential is valuable in imaging applications.

Eigenschaften

Molekularformel

C5H9IO

Molekulargewicht

212.03 g/mol

IUPAC-Name

(1R,2R)-2-iodocyclopentan-1-ol

InChI

InChI=1S/C5H9IO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1

InChI-Schlüssel

TVKJMPYMACHDDR-RFZPGFLSSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C1)I)O

Kanonische SMILES

C1CC(C(C1)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.